molecular formula C21H22N2O3 B2448603 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide CAS No. 899964-19-3

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide

Cat. No. B2448603
CAS RN: 899964-19-3
M. Wt: 350.418
InChI Key: ZHGFKUZFABQPHW-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPQ belongs to the class of quinoline-based compounds and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

N-heterocyclic carbenes (NHCs) are neutral organic compounds containing a divalent carbon atom with a six-electron valence shell. Historically, they were considered highly reactive and transient intermediates. However, groundbreaking research in the late 1980s and early 1990s led to the isolation and characterization of stable, free NHCs. These compounds exhibit remarkable stability and relatively easy synthesis, making them valuable tools in various chemical processes .

General Properties of NHCs:

Applications of N-Heterocyclic Carbenes

Catalysis: Medicinal Chemistry: Materials Science:
Coordination Chemistry:
Bioorganic Chemistry:

Conclusion

N-heterocyclic carbenes have evolved from scientific curiosities to indispensable tools in modern chemistry. Their applications span catalysis, medicinal chemistry, materials science, coordination chemistry, and bioorganic research. Researchers continue to explore novel NHC derivatives and their potential impact on diverse fields .

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-18-6-2-4-16(13-18)20(24)22-17-9-10-19-15(12-17)5-3-11-23(19)21(25)14-7-8-14/h2,4,6,9-10,12-14H,3,5,7-8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGFKUZFABQPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide

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